molecular formula C8H14O3 B6164211 methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers CAS No. 2231673-89-3

methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6164211
CAS No.: 2231673-89-3
M. Wt: 158.2
InChI Key:
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Description

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, a mixture of diastereomers, is a chemical compound with significant potential in various scientific research fields. This compound is characterized by the presence of a cyclobutane ring substituted with a hydroxyethyl group and a carboxylate ester group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-hydroxyethylcyclobutane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOMe) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(2-carboxyethyl)cyclobutane-1-carboxylate.

    Reduction: Formation of 3-(2-hydroxyethyl)cyclobutanol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active hydroxyethylcyclobutane moiety.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-hydroxyethyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

    Ethyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate: Similar structure but with an ethyl ester group.

    Methyl 3-(2-hydroxypropyl)cyclobutane-1-carboxylate: Similar structure but with a hydroxypropyl group.

Uniqueness

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its specific combination of functional groups and the presence of a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2231673-89-3

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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